8-(Piperazin-1-yl)naphthalen-2-ol

Description

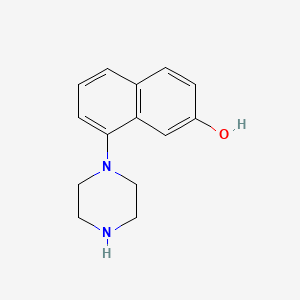

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-piperazin-1-ylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16/h1-5,10,15,17H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFGCEGHEXXYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658126 | |

| Record name | 8-(Piperazin-1-yl)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189350-02-5 | |

| Record name | 8-(Piperazin-1-yl)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular structure can be assembled.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 8-(piperazin-1-yl)naphthalen-2-ol provides critical information about the chemical environment of each proton. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the naphthalene (B1677914) ring system appear as a series of multiplets in the downfield region. The protons of the piperazine (B1678402) ring exhibit distinct signals, often as triplets, corresponding to the different chemical environments of the methylene (B1212753) groups. The proton of the hydroxyl group (-OH) and the amine proton (-NH) of the piperazine ring often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.88 – 6.82 | m | - |

| Piperazine-H (α to N-Aryl) | 3.79 | t | 6.0 |

| Piperazine-H (β to N-Aryl) | 2.93 | t | 6.5 |

| Hydroxyl-H (-OH) | 5.95 | s (broad) | - |

| Amine-H (-NH) | 2.05 | s (broad) | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The aromatic carbons of the naphthalene ring typically resonate in the range of δ 110-155 ppm. The carbon bearing the hydroxyl group (C-2) is generally found at the lower end of this range, while the carbon attached to the piperazine nitrogen (C-8) is also significantly deshielded. The carbons of the piperazine ring appear in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Naphthalene, attached to -OH) | 153.09 |

| C-8 (Naphthalene, attached to Piperazine) | 145.83 |

| Other Aromatic Carbons | 134.54 - 109.28 |

| Piperazine Carbons (α to N-Aryl) | 50.60 |

| Piperazine Carbons (β to N-Aryl) | 27.66 |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental setup.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity within the naphthalene ring and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, allowing for the direct assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for instance, linking the piperazine ring to the naphthalene core by showing a correlation between the piperazine protons and the C-8 carbon of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the conformation and stereochemistry of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Assignment of Fundamental Vibrational Modes

The IR and Raman spectra of this compound exhibit a series of absorption bands, each corresponding to a specific molecular vibration. researchgate.net The assignment of these bands to particular functional groups and vibrational motions provides a molecular fingerprint.

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group stretching vibration. mdpi.com

N-H Stretching: The N-H stretching vibration of the secondary amine in the piperazine ring usually appears as a medium to weak band in the 3300-3500 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperazine ring appear below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations of the naphthalene ring give rise to several sharp bands in the 1450-1600 cm⁻¹ region. mdpi.com

C-N Stretching: The C-N stretching vibrations of the piperazine ring are typically found in the 1000-1350 cm⁻¹ range. mdpi.com

C-O Stretching: The C-O stretching vibration of the hydroxyl group is usually observed in the 1200-1300 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1350 |

| C-O Stretch | 1200 - 1300 |

Conformational Analysis through Vibrational Frequencies

The vibrational frequencies of certain modes can be sensitive to the conformation of the molecule. For this compound, this is particularly relevant to the orientation of the piperazine ring relative to the naphthalene system. The piperazine ring can exist in different chair or boat conformations, and the orientation of the N-aryl bond can also vary.

By carefully analyzing the shifts in vibrational frequencies, often in combination with computational modeling (Density Functional Theory - DFT), it is possible to infer the predominant conformation of the molecule in the solid state or in solution. For example, changes in the C-H and C-N stretching and bending modes of the piperazine ring can provide clues about its conformational state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, HRMS would be employed to experimentally verify its exact mass.

Table 1: Theoretical Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂O | PubChem |

| Calculated Molecular Weight | 228.29 g/mol | PubChem nih.gov |

No experimental HRMS data for this compound has been found in the public domain.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) to produce a spectrum of fragment ions (product ions). This fragmentation pattern is unique to the molecule's structure and is invaluable for its identification. The fragmentation of this compound would likely involve the cleavage of the piperazine ring and the bonds connecting it to the naphthalene core.

Specific experimental MS/MS fragmentation data and established fragmentation pathways for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

Electronic Absorption Spectra and Chromophoric Analysis

The naphthalene and piperazine moieties in this compound constitute its chromophores, which are responsible for absorbing UV-Vis radiation. The resulting spectrum would show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. Analysis of these transitions would offer insights into the electronic structure of the molecule. For instance, studies on other naphthalimide-piperazine derivatives have shown that the protonation of the piperazine nitrogen can lead to significant changes in their UV-Vis and fluorescence spectra, indicating a sensitivity of the electronic environment to pH. nih.gov

No experimental UV-Vis absorption spectra or specific λmax values for this compound have been reported.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

No published single-crystal X-ray diffraction data for this compound could be located.

Precise Molecular Geometry and Bond Parameters

A thorough review of published scientific literature reveals a notable absence of experimental data from single-crystal X-ray diffraction studies for this compound. Consequently, precise, experimentally determined bond lengths, bond angles, and dihedral angles for this specific molecule are not available at the time of this writing.

While computational studies using methods like Density Functional Theory (DFT) are commonly employed to predict the geometry of molecules, specific computational analyses for this compound have not been identified in the surveyed literature. nsf.govtandfonline.combohrium.com Such studies would be invaluable in providing theoretical insights into the three-dimensional structure of the molecule in the absence of experimental data.

Table 1: Predicted Molecular Geometry and Bond Parameters for this compound (Data Not Available)

| Parameter | Value | Method |

| Bond Lengths (Å) | ||

| C-C (naphthalene) | Data Not Available | |

| C-O (hydroxyl) | Data Not Available | |

| C-N (piperazine) | Data Not Available | |

| Bond Angles (°) ** | ||

| C-C-C (naphthalene) | Data Not Available | |

| C-O-H | Data Not Available | |

| C-N-C (piperazine) | Data Not Available | |

| Dihedral Angles (°) ** | ||

| Naphthalene-Piperazine | Data Not Available |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The analysis of intermolecular interactions is crucial for understanding the solid-state packing and physicochemical properties of a compound. These interactions are typically elucidated through crystallographic studies.

Hydrogen Bonding Networks: The this compound molecule possesses functional groups capable of participating in hydrogen bonding: the hydroxyl group (-OH) as a hydrogen bond donor and acceptor, and the nitrogen atoms of the piperazine ring as hydrogen bond acceptors. mdpi.com In the absence of a crystal structure, the specific nature of the hydrogen bonding network, including whether it forms intra- or intermolecular bonds, remains undetermined. researchgate.net For other functionalized naphthalenes, both intra- and intermolecular hydrogen bonds have been observed, significantly influencing their crystal packing. nsf.gov

π-π Stacking: The naphthalene moiety of the molecule provides a large aromatic surface area conducive to π-π stacking interactions. nih.gov These non-covalent interactions are significant in the solid-state assembly of aromatic compounds. researchgate.net However, without crystallographic data for this compound, a definitive analysis of the presence, geometry (e.g., parallel-displaced, T-shaped), and energetic contribution of π-π stacking is not possible.

Polymorphism and Co-crystallization Studies

Polymorphism: Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physicochemical properties. A comprehensive search of the scientific literature did not yield any studies on the polymorphism of this compound. Therefore, it is currently unknown if this compound exists in multiple polymorphic forms.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component (a co-former) into the crystal lattice. There are no published reports on co-crystallization studies involving this compound. Such studies could be a promising avenue for future research to explore the modification of its solid-state properties.

Structure Activity Relationship Sar Studies of 8 Piperazin 1 Yl Naphthalen 2 Ol Analogues

Influence of Substituent Position and Electronic Properties on Molecular Recognition

Furthermore, the nature of the substituent can influence the molecule's conformation and how it orients itself within the binding site. A bulky substituent might be well-tolerated in a spacious part of the binding pocket but could prevent binding if it clashes with the receptor's structure. nih.gov Conversely, a smaller, appropriately placed group could enhance binding by fitting into a specific sub-pocket. The interplay between a substituent's position and its electronic nature is therefore a key consideration in the rational design of new analogues.

Impact of Naphthalene (B1677914) Ring Substitution on Receptor Binding Affinity and Selectivity (e.g., Dopamine (B1211576) D2/D3)

Modifications to the naphthalene ring of 8-(piperazin-1-yl)naphthalen-2-ol analogues have a profound impact on their binding affinity and selectivity for dopamine D2 and D3 receptors. acs.orgnih.govgoogle.comnih.gov The position of the hydroxyl group on the naphthalene ring is a key factor. Studies have shown that varying the location of this phenolic hydroxyl group leads to different binding affinities and selectivities for D2 and D3 receptors. acs.orgresearchgate.net For example, in a series of aminotetralin-piperazine hybrids, positional isomers with the hydroxyl group at different locations on the aromatic ring exhibited varied D3 receptor selectivity. researchgate.net

Specifically, in one study, a compound with a 5-hydroxy substitution showed high selectivity for the D3 receptor. researchgate.net Another study highlighted that the introduction of a methoxy (B1213986) group on the naphthalene ring and its position (from position 2 to 4) led to a decrease in affinity for D1 and D2 receptors but a significant increase in D3 receptor selectivity. redheracles.net

The presence of other substituents on the naphthalene ring also modulates receptor interaction. For instance, the addition of a bromo group to the naphthalene moiety has been explored in the development of D3 receptor ligands. nih.gov These findings underscore the importance of the naphthalene ring's substitution pattern in fine-tuning the pharmacological profile of these compounds for specific dopamine receptor subtypes.

Role of Piperazine (B1678402) Ring Heteroatom Substitutions on Pharmacological Profiles

Structure-activity relationship (SAR) studies have extensively explored the effect of various N-aryl substitutions on the piperazine ring. nih.gov The introduction of different aromatic and heteroaromatic groups can significantly alter binding affinity and selectivity for dopamine D2 and D3 receptors. researchgate.netnih.gov For example, substituting the phenyl ring on the piperazine with groups like 2-methoxyphenyl, 2-chlorophenyl, or 2,3-dichlorophenyl has been shown to increase affinity for the D3 receptor. redheracles.net In contrast, a 4-methoxyphenyl (B3050149) or a 2-pyrimidyl group on the piperazine ring can enhance selectivity for the D3 receptor over the D2 receptor. redheracles.net

Furthermore, introducing heterocyclic moieties, such as an 8-hydroxy quinoline, onto the piperazine ring has been a strategy to develop bifunctional molecules with both dopamine receptor agonist activity and iron-chelating properties. nih.gov These modifications highlight the significant role of the piperazine ring as a key point for derivatization to fine-tune the pharmacological activity and introduce additional functionalities to the parent compound.

Stereochemical Aspects and Enantiomeric Activity Differences

Stereochemistry plays a pivotal role in the biological activity of this compound analogues, with different enantiomers often exhibiting significant differences in their binding affinities and functional activities. nih.gov In many cases, the biological target, such as a receptor, is chiral and will interact differently with the (R)- and (S)-enantiomers of a ligand.

For several analogues of this class, the (-)-isomer has been found to be more potent than the (+)-isomeric counterpart at dopamine D2 and D3 receptors. researchgate.net For instance, in a study of aminotetralin-piperazine hybrids, the (-)-isomer of one compound displayed the highest selectivity for the D3 receptor. researchgate.net Similarly, another study on heterocyclic bioisosteric analogues identified the (-)-enantiomer as having the highest binding affinity and selectivity for D3 receptors. nih.gov

These enantiomeric differences underscore the importance of a specific three-dimensional arrangement of the molecule for optimal interaction with the receptor's binding site. The synthesis of enantiomerically pure compounds is therefore a critical aspect of drug development to maximize therapeutic effects and minimize potential off-target activities associated with the less active enantiomer.

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a powerful strategy in drug design, where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. acs.org This approach has been successfully applied to the this compound framework to develop improved dopamine receptor ligands. acs.orgnih.govgoogle.comnih.gov

One notable example is the replacement of the naphthalene moiety with other aromatic or heteroaromatic systems. For instance, replacing a substituted phenyl ring on the piperazine with a naphthalene moiety was explored as a bioisosteric substitution. acs.org In another study, heterocyclic rings were introduced as bioisosteric replacements for the catechol hydroxyl groups in related hybrid molecules to explore effects on D3 receptor affinity and selectivity. researchgate.net

Furthermore, the aminotetralin head group in some hybrid analogues has been replaced with a 2-aminothiazole (B372263) as a bioisosteric equivalent. nih.gov This modification led to the development of compounds with high selectivity for the D3 receptor. These examples demonstrate that bioisosteric replacements in different parts of the this compound scaffold can lead to significant improvements in the desired pharmacological properties, highlighting the versatility of this strategy in lead optimization. nih.gov

Investigation of Biological Activities and Molecular Mechanisms in Vitro Research

Receptor Binding and Functional Assays (In Vitro)

In vitro research has extensively profiled the interaction of 8-(piperazin-1-yl)naphthalen-2-ol with key neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

Studies utilizing cell lines such as human embryonic kidney (HEK-293) and Chinese hamster ovary (CHO) cells have been instrumental in determining the binding affinity of this compound for dopamine D2 and D3 receptors. These assays reveal that the compound and its derivatives exhibit a notable affinity for these receptors. For instance, a series of 1-substituted-4-(naphthalen-1-yl)piperazine derivatives, which share a core structure with this compound, have demonstrated high affinity for both D2 and D3 receptors.

The selectivity of these compounds for D3 over D2 receptors has been a key area of investigation. Research has shown that specific structural modifications can influence this selectivity. For example, certain derivatives have been identified as potent D3 receptor ligands with a significant preference for D3 over D2 receptors. This selectivity is a critical factor in the potential therapeutic applications of such compounds.

Table 1: Dopamine Receptor (D2, D3) Affinity of Selected Naphthylpiperazine Derivatives

| Compound/Derivative | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity | Cell Line |

|---|---|---|---|---|

| A specific 1-substituted-4-(naphthalen-1-yl)piperazine derivative | Data not always specified | Potent (specific values vary by study) | Significant preference for D3 | Not always specified |

Note: Specific Ki values can vary between different studies and derivatives.

GTPγS binding assays are a standard in vitro method to determine whether a ligand acts as an agonist or antagonist at a G protein-coupled receptor. For this compound and its analogs, these assays have been crucial in characterizing their functional activity at dopamine D2 and D3 receptors.

The findings from these assays indicate that while some derivatives act as antagonists at the D2 receptor, they can exhibit partial agonism at the D3 receptor. This mixed pharmacology is a significant characteristic of this class of compounds. The level of intrinsic activity at the D3 receptor can be modulated by altering the substituents on the piperazine (B1678402) ring, highlighting a structure-activity relationship.

In addition to dopamine receptors, the interaction of this compound derivatives with serotonin (5-HT) receptors has been investigated. These studies have revealed that many of these compounds also possess a high affinity for various 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A receptors.

This multi-target profile, engaging both dopamine and serotonin systems, is a key feature of these compounds. The affinity for serotonin receptors adds another layer to their potential pharmacological effects.

Enzyme Inhibition/Activation Studies (In Vitro)

The interaction of this compound with specific enzymes has also been a focus of in vitro research.

Studies have explored the potential of naphthylpiperazine derivatives to inhibit enzymes such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are relevant in the context of neurodegenerative diseases. Some derivatives have shown inhibitory activity against these enzymes, suggesting a potential for dual-target activity by modulating both neurotransmitter receptors and key enzymes.

Cellular Assays and Mechanistic Studies (In Vitro)

Further in vitro studies in cellular models have been conducted to understand the downstream effects of receptor binding. These assays help to confirm the functional consequences of the agonist or antagonist activity observed in biochemical assays like GTPγS binding. The results from these cellular studies are essential for corroborating the molecular mechanisms proposed based on receptor affinity and functional data.

Antimicrobial and Antifungal Activity Against Pathogenic Strains (In Vitro)

The antimicrobial and antifungal potential of compounds containing the N-arylpiperazine scaffold has been a subject of scientific investigation. The effectiveness of these molecules is often linked to their electronic, steric, and lipophilic characteristics. nih.gov Studies have shown that highly lipophilic N-arylpiperazines, including those with a naphthalene (B1677914) moiety, are promising as antimycobacterial agents. mdpi.com

Derivatives of piperazine have been evaluated against a range of pathogenic strains. For instance, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a synthesized derivative, demonstrated notable antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). mdpi.com Its minimum inhibitory concentrations (MICs) were found to be 2.5 ± 2.2 μg/mL, 2.5 ± 0.0 μg/mL, and 6.7 ± 2.9 μg/mL against these strains, respectively. mdpi.com This activity was reported to be higher than that of N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA), another compound in the same class. mdpi.com One of the proposed mechanisms for PNT's antimicrobial action is the inhibition of DNA gyrase. mdpi.com

In broader studies of N-arylpiperazines, specific derivatives have shown significant activity against various mycobacteria. For example, 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride was particularly effective against Mycobacterium kansasii, with a MIC of 17.62 μM. nih.gov Another compound, 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride, showed promising potential against M. kansasii with a MIC of 31.75 μM, comparable to the standard drug isoniazid. nih.gov Furthermore, 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride was the most efficient among tested N-arylpiperazines against M. marinum. nih.gov

The antifungal properties of piperazine derivatives have also been explored. Some piperazine-containing compounds have been tested against various Candida species, including C. albicans, C. parapsilosis, and C. krusei. nih.govnih.gov The antifungal activity of azole compounds, a major class of antifungals, can be enhanced by incorporating a piperazine moiety linked to monoterpenes, which are known to inhibit fungal ergosterol (B1671047) biosynthesis. mdpi.com

| Compound/Derivative | Pathogenic Strain | MIC (μg/mL) | MIC (μM) | Reference |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | 2.5 ± 2.2 | - | mdpi.com |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | 2.5 ± 0.0 | - | mdpi.com |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | 6.7 ± 2.9 | - | mdpi.com |

| 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | M. kansasii | - | 17.62 | nih.gov |

| 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | M. kansasii | - | 31.75 | nih.gov |

Anticancer Activity and Cytotoxicity on Cancer Cell Lines (In Vitro)

The piperazine scaffold is a constituent of numerous compounds investigated for anticancer properties. ijper.orgresearchgate.net The cytotoxic effects of piperazine derivatives have been evaluated against a variety of human cancer cell lines. nih.gov

In one study, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were synthesized and assessed for in vitro cytotoxicity against non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. nih.govmdpi.comnih.gov While these compounds were found to be relatively safe for the non-cancerous 3T3 cells, with viability between 82–95% at a concentration of 1 μg/mL, their effects on the 4T1 breast cancer cell line were also evaluated. nih.govnih.gov

Other research on different piperazine derivatives has shown significant cytotoxic effects on various cancer cell lines. For example, a series of novel 1-(2-hydroxyethyl)piperazine derivatives were tested on ten different cell lines. semanticscholar.org One compound in this series was found to be cytotoxic across all tested lines at a 10 µM concentration, reducing cell viability to less than 44%. semanticscholar.org Another compound demonstrated a cytotoxic effect at 100 µM, decreasing the viability of MOLT-4 and MRC-5 cells by 70% or more. semanticscholar.org

Thiourea derivatives bearing a piperazine moiety have also been studied for their anticancer potential against human colon cancer cell lines (HCT116, HCT116+ch3, and SW620). researchgate.net The compound 4-methyl-N-((4-(4-phenylpiperazin-1-yl)phenyl)carbamothioyl)benzamide (L2) showed the highest cytotoxicity against cisplatin-resistant HCT116+ch3 cells, with an IC50 value of 9.02 ± 0.12 μM, and exhibited high selectivity for cancer cells over normal human FHC cells. researchgate.net

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 4-methyl-N-((4-(4-phenylpiperazin-1-yl)phenyl)carbamothioyl)benzamide (L2) | HCT116+ch3 (colon) | 9.02 ± 0.12 μM | researchgate.net |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl) acetamide | HeLa (cervical) | 1.6 ± 0.8 µM | ijper.org |

| 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | Breast Cancer Panel | GI50: 0.025 to 2 μM | rsc.org |

| 2,3-dichlorophenyl derivative of 16E-arylidene-5α,6α-epoxyepiandrosterone | MCF-7 (breast) | 3.47 µM | nih.gov |

Neuroprotective Properties in Cellular Models (In Vitro)

Compounds featuring a piperazine ring linked to a tetrahydronaphthalen-ol structure, which is related to naphthalenol, have been investigated for their neuroprotective potential. researchgate.net The rationale for this research often stems from the hypothesis that multifunctional drugs may serve as effective disease-modifying agents for neurodegenerative conditions like Parkinson's disease. researchgate.netnih.gov

Studies have focused on hybrid molecules that combine features of dopamine D2/D3 receptor agonists with other potentially beneficial moieties. researchgate.net For instance, research on hybrid 7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol analogues has been conducted to identify potent D3-preferring agonists. researchgate.net The neuroprotective effects of such compounds are sometimes evaluated in cellular models of neurotoxicity. For example, the neuroprotective activity of certain steroid derivatives was assessed in a dopaminergic neuronal cell line (N27) in the presence of the neurotoxin 6-hydroxydopamine (6-OHDA), although significant protection was not observed in that particular study. nih.gov

Other research has successfully demonstrated the neuroprotective effects of different compound classes in in vitro models. Phenylethanoid glycosides, for example, have shown significant neuroprotective effects against β-amyloid peptide (Aβ) or H₂O₂-induced injury in PC12 cells, a common in vitro model for Alzheimer's disease. nih.gov Bifunctional iron chelators, where an iron-binding 8-hydroxyquinoline (B1678124) moiety is attached to a piperazine group, have also been developed with the aim of providing neuroprotection by reducing oxidative stress. nih.gov

Cellular Imaging Studies and Membrane Permeability (In Vitro)

The ability of piperazine-containing compounds to permeate cell membranes and their suitability for cellular imaging are important aspects of their preclinical evaluation. Studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have revealed that these compounds can possess good membrane permeability. nih.govmdpi.comnih.gov

In fluorescence microscopy studies using non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines, these naphthalimide derivatives were observed to disperse throughout the cell cytoplasm. nih.govmdpi.comnih.govresearchgate.net This suggests that the molecular structure is conducive to crossing the cell membrane. The fluorescence properties of these compounds, which are based on the 1,8-naphthalimide (B145957) fluorophore, allow for their visualization within the cell. mdpi.comresearchgate.net The emission spectra for these compounds are typically observed in the range of 517–530 nm. researchgate.net Such studies are valuable for understanding the subcellular distribution of potential therapeutic agents. researchgate.net

Metal Chelation and Antioxidant Activity (In Vitro)

The structural features of naphthalenol and piperazine derivatives suggest a potential for metal chelation and antioxidant activity. The ability to bind metal ions, particularly iron, is a key therapeutic strategy for conditions involving oxidative stress, such as neurodegenerative diseases. nih.gov

Bifunctional molecules have been designed to combine dopamine receptor agonism with iron-chelating properties. nih.gov In one such design, an 8-hydroxyquinoline moiety, known for its iron-binding capacity, was attached to a piperazine structure to create neuroprotective agents that can mitigate oxidative stress. nih.gov In vitro complexation studies with one such compound, 19b, confirmed its ability to efficiently chelate iron. nih.gov

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Complex Analogues

The creation of novel analogues of 8-(Piperazin-1-yl)naphthalen-2-ol with enhanced or entirely new functionalities necessitates the development of more sophisticated and efficient synthetic strategies. Current research into related compounds has established foundational methods such as nucleophilic aromatic substitution and reductive amination, which are often employed in synthesizing piperazine-containing molecules. mdpi.comsemanticscholar.org Future efforts will likely focus on overcoming the limitations of these traditional methods, especially for large-scale production and the creation of highly complex derivatives. researchgate.net

Advanced synthetic approaches that could be applied include:

Multi-component Reactions: Designing one-pot reactions where three or more reactants combine to form the final product, increasing efficiency and reducing waste.

Catalytic Cross-Coupling Reactions: Employing modern catalytic systems, such as Heck, Suzuki, and Buchwald-Hartwig couplings, to forge new carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of diverse aromatic and bioisosteric groups to the naphthalene (B1677914) or piperazine (B1678402) rings. mdpi.comresearchgate.net

Flow Chemistry: Utilizing continuous-flow reactors for safer, more scalable, and highly controlled synthesis, which is particularly advantageous for handling energetic or unstable intermediates that can arise in complex multi-step syntheses. researchgate.net

Asymmetric Synthesis: Developing methods to produce specific enantiomers of chiral analogues, as different stereoisomers often exhibit distinct biological activities and pharmacokinetic profiles. nih.gov

These advanced methodologies will be crucial for building extensive libraries of structurally diverse analogues, enabling a more thorough exploration of their structure-activity relationships (SAR). researchgate.netmdpi.com For instance, synthesizing derivatives with various substitutions on the piperazine nitrogen or the naphthalene core can fine-tune the compound's electronic and steric properties for specific biological targets. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new analogues based on the this compound scaffold. Computer-aided drug design (CADD) has already proven to be a powerful technique for rationally designing novel therapeutics based on naphthalene structures. nih.govresearchgate.net

Future research will increasingly rely on AI and ML for:

High-Throughput Virtual Screening: AI algorithms can screen vast virtual libraries containing millions of hypothetical analogues of this compound to identify candidates with a high probability of binding to a specific biological target.

Predictive Modeling (ADMET): ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. researchgate.net This in silico analysis helps to prioritize candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: Sophisticated MD simulations can be used to model the dynamic interactions between a ligand and its target protein at an atomic level. nih.govresearchgate.net This provides deep insights into the binding mechanism, stability of the complex, and the key amino acid residues involved, which is critical for optimizing the compound's structure for improved potency and selectivity.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized against a predefined set of parameters such as binding affinity, selectivity, and desirable pharmacokinetic properties.

By leveraging these computational tools, researchers can accelerate the design-synthesize-test cycle, making the discovery of potent and selective molecules more efficient and cost-effective.

Elucidation of Intricate Molecular Mechanisms of Action at the Cellular Level

A critical future direction is to move beyond identifying whether a compound is active and toward a deep understanding of how and why it exerts its effects at a molecular and cellular level. For analogues of this compound designed as therapeutics, this involves pinpointing their precise biological targets and characterizing the downstream signaling pathways they modulate.

Key research activities in this area will include:

Target Identification and Validation: Utilizing techniques like affinity chromatography, chemical proteomics, and genetic screening to identify the specific proteins (e.g., enzymes, receptors) that analogues bind to within the cell. Research on related naphthalene-based compounds has identified targets such as lactate (B86563) dehydrogenase and various kinases. frontiersin.orgmuni.cz

Biophysical Characterization of Binding: Employing methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics (association/dissociation rates) and thermodynamics of the ligand-target interaction. frontiersin.org

Functional Assays: Conducting in vitro and cell-based assays to measure the functional consequences of target binding, such as enzyme inhibition (IC₅₀ values) or receptor agonism/antagonism (EC₅₀ values). researchgate.netfrontiersin.orgresearchgate.net

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of an analogue bound to its target protein. This provides the ultimate proof of interaction and reveals the precise binding mode, guiding further structure-based design efforts. nih.gov

A thorough understanding of these molecular mechanisms is essential for developing highly selective drugs that minimize off-target effects and for identifying potential biomarkers to monitor therapeutic response.

Exploration of this compound and its Analogues as Probes for Biological Systems

The inherent photophysical properties of the naphthalene ring make the this compound scaffold an excellent candidate for development as a molecular probe for imaging and sensing in biological systems. mdpi.comacs.org Derivatives of naphthalimide-piperazine have already been successfully designed as fluorescent chemosensors. mdpi.comresearchgate.net

Future research will focus on engineering analogues to function as highly specific biological probes through several mechanisms:

Fluorescent "Switch" Probes: Designing derivatives that exhibit a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response) upon binding to a specific analyte. mdpi.comresearchgate.net This can be achieved through mechanisms like Photo-induced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Chelation-Enhanced Fluorescence (CHEF). mdpi.comresearchgate.net

Sensors for Ions and Small Molecules: Creating probes capable of selectively detecting biologically relevant species such as heavy metal ions (e.g., Cu²⁺, Hg²⁺), pH changes, or signaling molecules like hydrogen sulfide (B99878) (H₂S). mdpi.comacs.orgresearchgate.net

Live-Cell Imaging Agents: Modifying the scaffold to enhance cell permeability and target specific organelles, allowing for the visualization of dynamic processes within living cells using fluorescence microscopy. acs.orgrhhz.net

Ratiometric Sensing: Developing probes that have two distinct emission peaks, where the ratio of their intensities changes upon analyte binding. This provides a built-in correction for environmental factors and probe concentration, leading to more accurate and quantitative measurements.

The ability to create tailored molecular probes from this scaffold opens up exciting possibilities for their use as diagnostic tools and as instruments for fundamental biological research.

Table of Mentioned Compounds

Q & A

Q. What are the key synthetic strategies for preparing 8-(Piperazin-1-yl)naphthalen-2-ol derivatives?

Synthesis typically involves multi-step organic reactions:

- Diazotization and coupling : Reacting naphthalen-2-ol with diazonium salts of piperazine derivatives under controlled pH (e.g., using HCl/NaNO₂) .

- Mannich or Petasis reactions : Introducing piperazine via nucleophilic substitution or three-component reactions .

- Purification : Recrystallization from ethanol or dichloromethane to isolate high-purity crystals . Example Protocol: Heat 3-nitrobenzaldehyde, naphthalen-2-ol, and 3-methylpiperidine at 100°C for 12 hours, followed by ethanol reflux and filtration .

Q. How can spectroscopic methods validate the structural integrity of this compound?

- FT-IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and piperazine methylene/methine signals (δ 2.5–3.5 ppm) .

- UV-Vis : Assess π→π* transitions in the naphthalene system (λmax ~270–310 nm) .

Q. What preliminary assays assess the biological potential of this compound?

- Receptor binding assays : Screen for affinity to dopamine or serotonin receptors using radioligand displacement .

- Antioxidant activity : Measure DPPH/ABTS radical scavenging (IC₅₀ values) and compare to ascorbic acid controls .

- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition at micromolar concentrations .

Advanced Research Questions

Q. How does X-ray crystallography resolve conformational ambiguities in this compound derivatives?

- SHELX refinement : Use SHELXL for high-resolution data to model intramolecular hydrogen bonds (e.g., O–H⋯N, ~2.1 Å) and dihedral angles (e.g., 64–78° between aromatic rings) .

- Validation : Cross-check torsion angles with DFT calculations to confirm stability of piperazine-naphthalene orientation .

Q. How to address contradictions in pharmacological data across structurally similar piperazine derivatives?

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) and measure changes in receptor binding (e.g., Ki values) .

- Meta-analysis : Compare logP, polar surface area, and hydrogen-bonding capacity to explain variability in bioavailability or target selectivity .

Q. Can molecular docking predict interactions between this compound and biological targets?

- Protocol :

Generate 3D conformers using Gaussian/B3LYP-6-31G(d,p) .

Dock into AChE (PDB: 1ACJ) or dopamine D3 receptor (PDB: 3PBL) using AutoDock Vina.

Validate with binding free energy calculations (ΔG < -8 kcal/mol suggests strong affinity) .

Q. What challenges arise in optimizing target selectivity for piperazine-containing compounds?

- Off-target interactions : Piperazine’s flexibility allows binding to multiple GPCRs (e.g., 5-HT₁A vs. α₁-adrenergic receptors).

- Solutions :

- Introduce bulky substituents (e.g., 4-fluorophenyl) to sterically block non-target receptors .

- Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy trade-offs .

Q. How to correlate antioxidant activity with structural features?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.